molecular formula C12H13F3O2 B13231827 [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol

Cat. No.: B13231827
M. Wt: 246.22 g/mol
InChI Key: MTHHDJOJOZHLPN-GXSJLCMTSA-N
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Description

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a chiral tetrahydrofuran-derived compound featuring a para-trifluoromethylphenyl substituent at the 4-position of the oxolane ring and a hydroxymethyl group at the 2-position. Its stereochemical configuration (2R,4R) and electron-withdrawing trifluoromethyl (CF₃) group contribute to unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

[(2R,4R)-4-[4-(trifluoromethyl)phenyl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(6-16)17-7-9/h1-4,9,11,16H,5-7H2/t9-,11+/m0/s1

InChI Key

MTHHDJOJOZHLPN-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CO)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

C1C(COC1CO)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The oxolane ring provides additional structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to three analogs with varying para-substituents on the phenyl ring: 4-fluorophenyl , 4-methylphenyl , and 4-nitrophenyl . Key differences in electronic effects, steric bulk, and molecular properties are analyzed below.

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (para) LogP (Estimated) Commercial Availability (Suppliers)
[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol C₁₂H₁₃F₃O₂ 246.25 CF₃ ~2.1* Not listed
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol C₁₁H₁₃FO₂ 196.24 F ~1.8* 1
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol C₁₂H₁₆O₂ 192.28 CH₃ ~2.5* 1
[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol C₁₁H₁₃NO₄ 223.25 NO₂ ~1.2* 1

*LogP values are estimated based on substituent contributions: CF₃ (moderate lipophilicity), F (slightly polar), CH₃ (lipophilic), NO₂ (polar).

Key Observations:
  • Electronic Effects: The CF₃ and NO₂ groups are electron-withdrawing, reducing electron density on the phenyl ring. CF₃ exerts a strong inductive (-I) effect, while NO₂ introduces resonance withdrawal (-R).
  • Lipophilicity: CH₃-substituted analogs exhibit higher LogP (lipophilicity), favoring membrane permeability. CF₃ balances moderate hydrophobicity with polarity, while NO₂ reduces LogP due to its polar nature.

Biological Activity

[(2R,4R)-4-[4-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of a trifluoromethyl group. This group is known to enhance lipophilicity and biological activity, making the compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3O2C_{12}H_{13}F_3O_2, with a molecular weight of approximately 246.22 g/mol. The trifluoromethyl group contributes significantly to its chemical reactivity and biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross biological membranes, facilitating interactions with cellular targets.
  • Target Interaction : The compound may interact with specific proteins or enzymes, leading to various pharmacological effects. For instance, studies suggest potential interactions with cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. The trifluoromethyl group's electron-withdrawing nature enhances the compound's ability to disrupt microbial membranes and inhibit growth.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies on various cancer cell lines indicate that it may inhibit cell proliferation through apoptosis induction. For example, cytotoxicity assays against breast cancer cell lines (MCF-7) revealed significant inhibitory effects, suggesting potential as an anticancer agent .

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : The compound demonstrated IC50 values indicating significant cytotoxicity, comparable to known anticancer agents.
  • Inhibition of COX and LOX Enzymes :
    • Objective : To assess the inhibitory effects on COX-2 and LOX enzymes.
    • Method : Enzyme assays were performed to measure inhibition levels.
    • Results : The compound showed moderate inhibition of COX-2 and LOX enzymes, supporting its potential anti-inflammatory properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityCOX Inhibition
Compound AModerateHighYes
Compound BLowModerateNo
This compoundHighModerateYes

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